molecular formula C12H16Cl2N2O B14390034 2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethan-1-ol CAS No. 90096-41-6

2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethan-1-ol

Cat. No.: B14390034
CAS No.: 90096-41-6
M. Wt: 275.17 g/mol
InChI Key: BNSQLVPWVHILHL-UHFFFAOYSA-N
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Description

2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethan-1-ol is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a 2,5-dichlorophenyl group and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethan-1-ol typically involves the reaction of 2,5-dichloroaniline with piperazine in the presence of a suitable solvent and catalyst. The reaction proceeds through nucleophilic substitution, where the amine group of piperazine attacks the dichloro-substituted benzene ring, leading to the formation of the desired product. The reaction conditions often include elevated temperatures and the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethan-1-ol involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It is known to act as a partial agonist at central dopamine D2, dopamine D3, and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors. These interactions modulate neurotransmitter levels and signaling pathways, leading to its potential therapeutic effects in psychiatric disorders .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(piperazin-1-yl)ethoxy)ethanol
  • 2-(piperazin-1-yl)ethan-1-ol
  • 2-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-ol

Uniqueness

2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethan-1-ol is unique due to the presence of the 2,5-dichlorophenyl group, which imparts distinct pharmacological properties compared to other piperazine derivatives. This structural feature enhances its binding affinity and selectivity for certain neurotransmitter receptors, making it a valuable compound for medicinal chemistry research .

Properties

CAS No.

90096-41-6

Molecular Formula

C12H16Cl2N2O

Molecular Weight

275.17 g/mol

IUPAC Name

2-[4-(2,5-dichlorophenyl)piperazin-1-yl]ethanol

InChI

InChI=1S/C12H16Cl2N2O/c13-10-1-2-11(14)12(9-10)16-5-3-15(4-6-16)7-8-17/h1-2,9,17H,3-8H2

InChI Key

BNSQLVPWVHILHL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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